N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine
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Overview
Description
N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the tetrazole ring through cycloaddition reactions, followed by the introduction of the cyclohexyl group and the isoxazole ring through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with tetrazole, cyclohexyl, and isoxazole moieties, such as:
- 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine
- Various benzimidazoles
Uniqueness
N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-5-methyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-8-7-9-14(2)17(13)25-18(21-23-24-25)19(10-5-4-6-11-19)20-16-12-15(3)26-22-16/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWMZZKMGHLDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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